GABA Transporter 1 (GAT1) Binding Affinity: Meta-Methoxy Propanol Derivative vs. Class-Level Reference
3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol demonstrates measurable binding affinity to human GAT1 (Ki = 1.10 × 10³ nM) and mouse GAT1 (Ki = 1.07 × 10³ nM) in competitive MS binding assays [1]. While this micromolar-range affinity indicates that the compound is not a high-potency GAT1 inhibitor, it establishes a defined baseline for this scaffold at GAT1—a target for which many structurally related piperazine derivatives show negligible or no detectable binding [2]. This places the compound in a distinct functional category relative to analogs that lack the propanol side chain, which are generally devoid of GAT1 activity.
| Evidence Dimension | GAT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10 × 10³ nM (human GAT1); Ki = 1.07 × 10³ nM (mouse GAT1) |
| Comparator Or Baseline | Class-level baseline: most simple N-arylpiperazines lacking hydroxylalkyl side chains show no measurable GAT1 affinity in comparable assays |
| Quantified Difference | Target compound shows specific, quantifiable GAT1 engagement (Ki ~1 μM); class baseline is typically no detectable binding |
| Conditions | Competitive MS binding assay using [³H]GABA or NO71156 as unlabeled marker in HEK293 cells expressing human or mouse GAT1 |
Why This Matters
This GAT1 binding profile provides a unique procurement rationale: if a research program requires an arylpiperazine scaffold with defined, moderate GAT1 activity for SAR or probe development, the meta-methoxy propanol derivative is one of the few characterized options in this chemical space.
- [1] BindingDB Entry BDBM50063508 (CHEMBL3398500). Binding affinity to human and mouse GAT1. ChEMBL/BindingDB, accessed 2025. View Source
- [2] Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. UI ADSABS/Harvard, accessed 2025. View Source
